2-amino-N-(2-fluorophenyl)-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carboxamide
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Description
Scientific Research Applications
Tumor Inhibitory and Antioxidant Activity
Research has shown that derivatives of 5,6,7,8-tetrahydronaphthalene, such as those related to 2-amino-N-(2-fluorophenyl)-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carboxamide, have been explored for their tumor inhibitory and antioxidant activities. For instance, certain derivatives have demonstrated promising potency against liver cancer cells (HepG-2) and exhibited antioxidant capabilities superior to ascorbic acid (Hamdy et al., 2013).
Synthesis and Crystal Structure in Antitumor Applications
The synthesis and crystal structure of compounds similar to this compound have been investigated for their antitumor properties. These compounds have been found to inhibit the proliferation of certain cancer cell lines (Hao et al., 2017).
Chemoselective Synthesis and Anticoagulant Screening
Chemoselective synthesis processes have been developed to create derivatives of compounds like this compound. These compounds have been screened for their anticoagulant effects in human plasma, indicating potential therapeutic applications in blood-related disorders (Nguyen & Ma, 2017).
Synthesis in Polymer Science
In the field of polymer science, compounds structurally related to this compound have been synthesized and integrated into novel aromatic polyamides. These polyamides have exhibited good solubility in organic solvents, thermal stability, and have been used to produce films with desirable physical properties (Gutch, Banerjee, & Jaiswal, 2003).
Photoluminescence in Material Science
Some derivatives of this compound have been studied for their unusual photoluminescence behavior, showing potential applications in materials science for developing new photoluminescent materials (Outlaw et al., 2016).
Properties
IUPAC Name |
2-amino-N-(2-fluorophenyl)-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O2/c27-19-9-3-4-10-20(19)29-26(32)22-21-11-5-6-14-30(21)24(23(22)28)25(31)18-13-12-16-7-1-2-8-17(16)15-18/h3-6,9-15H,1-2,7-8,28H2,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXNYKVAFYEKCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)C3=C(C(=C4N3C=CC=C4)C(=O)NC5=CC=CC=C5F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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